

3-bromo-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-bromo-1H-pyrazole**

Cat. No.: **B147848**

[Get Quote](#)

An In-Depth Technical Guide to **3-bromo-1H-pyrazole**: Synthesis, Properties, and Applications

Introduction

3-bromo-1H-pyrazole is a halogenated heterocyclic compound that has emerged as a pivotal building block in synthetic chemistry. Its unique structural and electronic properties, conferred by the pyrazole ring, an acidic N-H proton, and a reactive C-Br bond, make it a versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of **3-bromo-1H-pyrazole**, detailing its fundamental properties, validated synthesis protocols, chemical reactivity, and significant applications, particularly in the realms of agrochemicals and pharmaceuticals.

Core Molecular and Physical Properties

A foundational understanding of a chemical intermediate begins with its basic molecular and physical characteristics. These properties are critical for experimental design, reaction optimization, and safety considerations.

The molecular formula for **3-bromo-1H-pyrazole** is $C_3H_3BrN_2$.^{[1][2][3]} It has a molecular weight of approximately 146.97 g/mol .^{[1][2][3][4]}

Property	Value	Source(s)
Molecular Formula	$C_3H_3BrN_2$	[1] [2] [3]
Molecular Weight	146.97 g/mol	[1] [2] [3] [4]
CAS Number	14521-80-3	[1] [2]
Appearance	White to yellow powder or crystal	[5]
Melting Point	60-65 °C	[5] [6]
Boiling Point	264.1±13.0 °C at 760 mmHg	[5]
Density	1.9±0.1 g/cm ³	[5]
SMILES	<chem>C1=C(NN=C1)Br</chem>	[1]

Significance and Applications in a Research Context

The utility of **3-bromo-1H-pyrazole** is most pronounced in its role as a precursor for high-value chemical entities. Its derivatives are integral to various fields, from crop protection to medicine and material science.

Agrochemical Synthesis

The most prominent application of **3-bromo-1H-pyrazole** is as a key intermediate in the synthesis of insecticides from the anthranilic diamide class.[\[7\]](#) Specifically, it is a crucial building block for Rynaxypyr® (Chlorantraniliprole).[\[4\]](#)[\[7\]](#)[\[8\]](#) This insecticide functions as a potent and selective activator of insect ryanodine receptors, demonstrating the importance of the pyrazole scaffold in designing biologically active molecules.[\[4\]](#)[\[7\]](#) The synthesis pathway often involves the condensation of a **3-bromo-1H-pyrazole** derivative with a substituted anthranilic acid derivative to form the final active ingredient.[\[9\]](#)

Pharmaceutical Drug Development

The pyrazole nucleus is a well-established pharmacophore, present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-viral properties.[\[10\]](#)[\[11\]](#)[\[12\]](#) **3-bromo-1H-pyrazole** provides a versatile

platform for medicinal chemists to introduce further diversity and functionality. The bromine atom can be readily displaced or used in cross-coupling reactions to build more complex structures, while the pyrazole ring itself can engage in crucial hydrogen bonding interactions with biological targets. For instance, it serves as a starting material for synthesizing more complex pyrazole-containing compounds like 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, another key intermediate in creating active pharmaceutical ingredients.[13]

Material Science

Beyond life sciences, pyrazole derivatives are gaining traction in material science. The unique electronic properties of the pyrazole ring make these compounds suitable for developing advanced functional materials. They are being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). [14] The presence of the bromine atom on the **3-bromo-1H-pyrazole** scaffold offers a convenient handle for further functionalization, allowing scientists to fine-tune the optical and electronic characteristics of the resulting materials.[14]

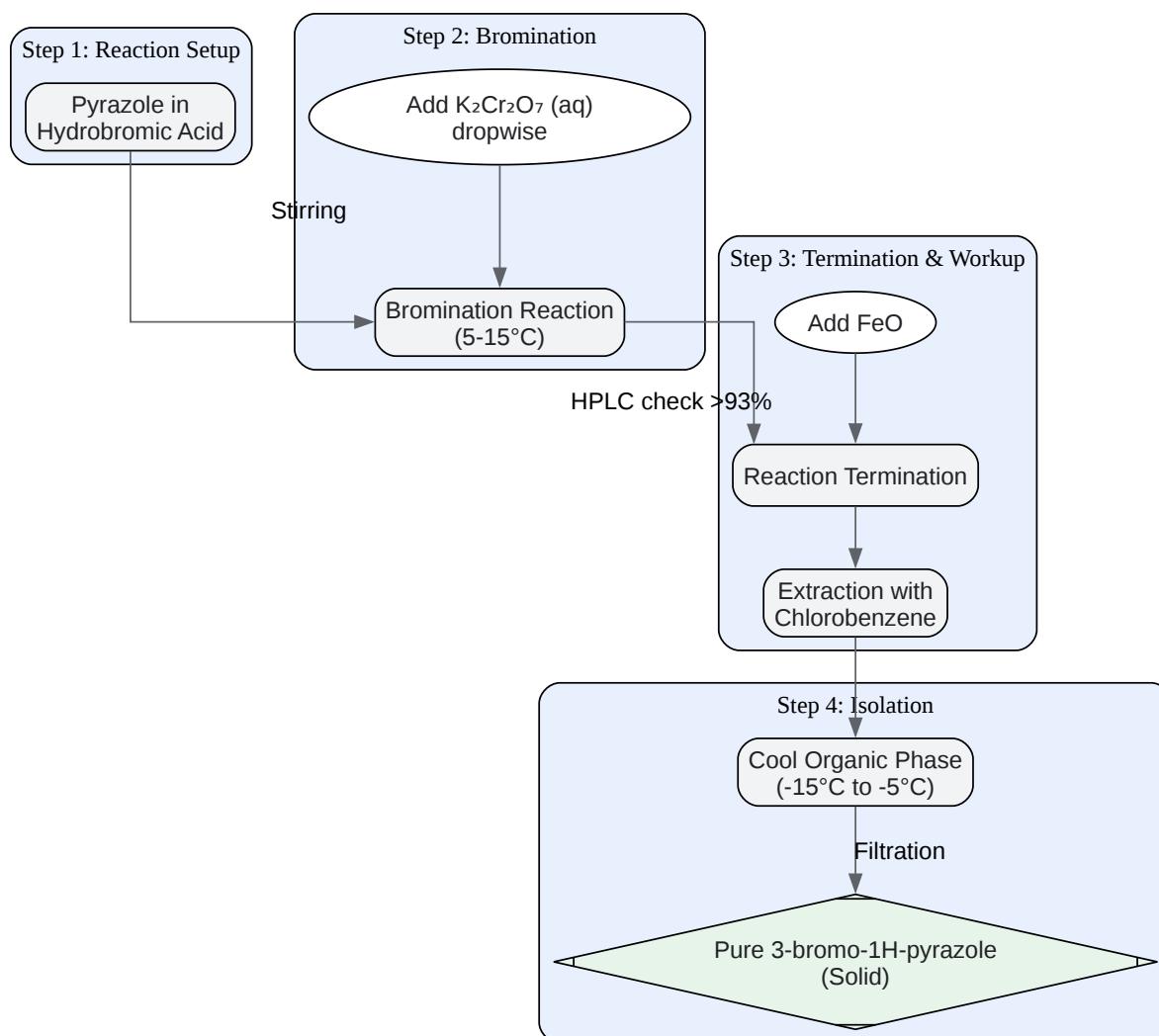
Synthesis Methodology: A Validated Protocol

The synthesis of **3-bromo-1H-pyrazole** is a critical process, demanding high efficiency and selectivity to avoid over-halogenation, a common issue with nitrogen-containing unsaturated hydrocarbons.[5] A reliable method involves the direct bromination of pyrazole using a controlled oxidation system.

Experimental Protocol: Bromination of Pyrazole

This protocol is adapted from a patented industrial method, ensuring its scalability and reproducibility.[5][8]

Materials:


- Pyrazole ($C_3H_4N_2$)
- 50% Hydrobromic acid (HBr)
- 25% Potassium dichromate ($K_2Cr_2O_7$) solution
- Ferrous oxide (FeO)

- Chlorobenzene (C_6H_5Cl)
- High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

- Reaction Setup: Dissolve pyrazole (6.81g, 0.1 mol) in 50.0% hydrobromic acid (containing 1.0 mol of HBr).[5] The vessel should be equipped with a stirrer and a cooling system.
- Bromination: While stirring, control the internal temperature at 5-15°C. Add the 25.0% potassium dichromate solution (47.07g) dropwise.[5][8]
 - Causality Insight: The use of potassium dichromate in acidic medium generates bromine in situ. Maintaining a low temperature (5-15°C) is crucial to control the reaction rate, prevent side reactions, and minimize the risk of over-bromination.
- Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 5-15°C.[5][8] Take samples periodically and analyze them by HPLC to monitor the conversion of pyrazole to **3-bromo-1H-pyrazole**.
- Termination: When HPLC analysis indicates that the mass of **3-bromo-1H-pyrazole** accounts for approximately 93.0% of the total organic material, terminate the reaction by adding ferrous oxide (4.31g, 0.06 mol).[5][8]
 - Causality Insight: Ferrous oxide acts as a reducing agent to quench any remaining oxidizing species (like dichromate or excess bromine), effectively stopping the reaction and preventing the formation of undesired byproducts.
- Extraction & Purification: Add chlorobenzene (73.5g) to the resulting liquid. Stir the mixture for 2 hours for extraction, then allow it to settle for 1 hour.[5][8] Separate the organic phase.
- Isolation: Cool the organic phase to a temperature between -15°C and -5°C. The product, **3-bromo-1H-pyrazole**, will precipitate as a solid.[5][8]
- Final Product: Filter the solid to yield the final product. This method typically results in a yield of around 83% with a purity of approximately 98.5%.[5][8]

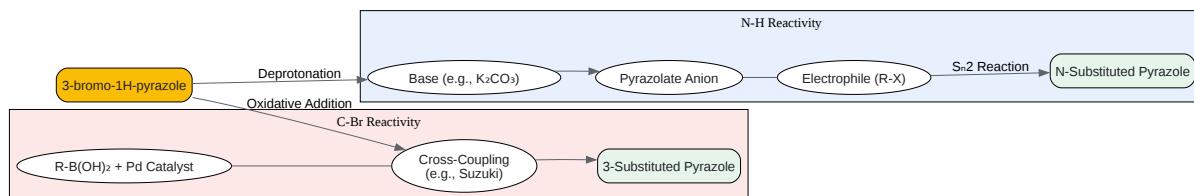
Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-bromo-1H-pyrazole**.

Reactivity and Derivatization Potential

The synthetic value of **3-bromo-1H-pyrazole** lies in its predictable reactivity at two primary sites: the N-H proton and the C-Br bond.


N-H Acidity and Substitution

The proton on the nitrogen atom is acidic and can be readily removed by a base. The resulting pyrazolate anion is a potent nucleophile, enabling a wide range of N-alkylation and N-arylation reactions. This is a common strategy for attaching the pyrazole core to other molecular fragments, as seen in the synthesis of intermediates for Rynaxypyr, where it condenses with compounds like 2,3-dichloropyridine.[9]

C-Br Bond Reactivity

The carbon-bromine bond is the key to further functionalization of the pyrazole ring. It can participate in a variety of classic organometallic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups at the 3-position. This reactivity is fundamental to building the molecular complexity required for modern drug candidates and functional materials.

Reactivity Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for **3-bromo-1H-pyrazole**.

Safety and Handling

As with any laboratory chemical, proper handling of **3-bromo-1H-pyrazole** is essential. It is classified with several hazard statements.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6][15]
- Precautionary Statements: Researchers should use appropriate personal protective equipment (PPE), including gloves and safety glasses. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[4][6] Recommended storage is at -20°C.[6]

Conclusion

3-bromo-1H-pyrazole is more than a simple chemical; it is an enabling tool for innovation in chemistry. Its well-defined physical properties, established synthesis routes, and versatile reactivity make it an indispensable intermediate for researchers in drug development, agrochemicals, and material science. A thorough understanding of its synthesis and chemical behavior, as outlined in this guide, is the first step toward unlocking its full potential in creating next-generation molecules.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1201443, **3-bromo-1H-pyrazole**.
- Sunway Pharm Ltd. (n.d.). **3-bromo-1H-pyrazole** - CAS:14521-80-3.
- WIPO Patentscope. (2018). 201721000978 SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID.
- Fox, R. J., Schmidt, M. A., & Eastgate, M. D. (2018). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. *The Journal of Organic Chemistry*, 83(5), 2568–2581.
- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Pyrazole Derivatives in Material Science.
- Coad, E. C., & congenial, C. (1995). Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. *The Journal of Organic Chemistry*, 60(24), 7851–7856.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Recent advances in the therapeutic applications of pyrazolines. *Mini reviews in medicinal chemistry*, 4(2), 165-80.
- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Current status of pyrazole and its biological activities. *Journal of Pharmacy and Bioallied Sciences*, 9(1), 1–17.
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. *Molecules*, 22(1), 134.
- Tani, T., & Nishibayashi, Y. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. *Catalysts*, 10(11), 1269.
- Kumar, A., & Rawat, A. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. *International Journal of Pharmaceutical Sciences Review and Research*, 50(1), 10-21.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-bromo-1H-pyrazole | C3H3BrN2 | CID 1201443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. 3-Bromopyrazole 97 14521-80-3 [sigmaaldrich.com]
- 7. 3-BROMO-1H-PYRAZOLE | 14521-80-3 [chemicalbook.com]
- 8. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 12. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. nbinno.com [nbino.com]
- 15. 3-Bromopyrazole 97 14521-80-3 [sigmaaldrich.com]
- To cite this document: BenchChem. [3-bromo-1H-pyrazole molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147848#3-bromo-1h-pyrazole-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com